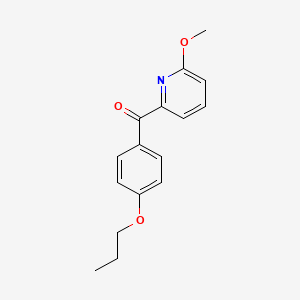

6-Methoxy-2-(4-propoxybenzoyl)pyridine

Descripción

6-Methoxy-2-(4-propoxybenzoyl)pyridine (CAS: 1187171-42-1) is a pyridine derivative characterized by a methoxy group at the 6-position of the pyridine ring and a 4-propoxybenzoyl substituent at the 2-position. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.32 g/mol and a purity of 97% . Structurally, the compound combines aromatic pyridine with a benzoyl moiety modified by alkoxy chains, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYMNYILFHRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-propoxybenzoyl)pyridine typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(4-propoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

6-Methoxy-2-(4-propoxybenzoyl)pyridine serves as an important intermediate in the synthesis of Udenafil (U250500), a drug primarily used for the treatment of erectile dysfunction. Udenafil is known for its selective inhibition of phosphodiesterase type 5 (PDE5), which plays a critical role in regulating blood flow in the corpus cavernosum during sexual stimulation. The synthesis pathway typically involves the acylation of pyridine derivatives, where this compound acts as a key building block .

1.2 Potential Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. Studies on related pyridine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its potential therapeutic effects against cancer .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a versatile building block for constructing more complex molecular architectures. Its functional groups allow for various chemical transformations, making it suitable for synthesizing diverse organic compounds, including those with pharmacological relevance .

2.2 Synthetic Pathways

The preparation of this compound can involve several synthetic strategies, including acylation reactions and coupling methods. For instance, the compound can be synthesized through the reaction of 4-propoxybenzoyl chloride with appropriate pyridine derivatives under controlled conditions to yield high purity products .

Case Studies and Research Findings

3.1 Synthesis and Characterization

A detailed study on the synthesis of this compound highlighted its formation via acylation reactions involving specific pyridine substrates. The characterization techniques employed included NMR spectroscopy and mass spectrometry, confirming the structural integrity and purity of the synthesized compound .

3.2 Biological Evaluations

In vitro biological evaluations have been conducted to assess the pharmacological potential of related pyridine derivatives. These studies often involve testing against various cell lines to determine cytotoxicity and mechanism of action, paving the way for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(4-propoxybenzoyl)pyridine involves its interaction with metal ions, particularly zinc and copper. By chelating these metal ions, the compound can modulate their levels in the brain, which is believed to be beneficial in the treatment of neurodegenerative diseases. The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Methoxy-2-(4-propoxybenzoyl)pyridine | 1187171-42-1 | C₁₆H₁₇NO₃ | 271.32 | 6-OCH₃, 2-(4-OCH₂CH₂CH₃-benzoyl) |

| 6-Methoxy-2-(4-phenoxybenzoyl)pyridine | 1187164-21-1 | C₁₉H₁₅NO₃ | 305.33 | 6-OCH₃, 2-(4-OPh-benzoyl) |

| 4-Methyl-2-(4-propoxybenzoyl)pyridine | 1187166-71-7 | C₁₅H₁₇NO₂ | 255.32 | 4-CH₃, 2-(4-OCH₂CH₂CH₃-benzoyl) |

| 6-Methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Not available | C₁₅H₁₄N₂O | 238.29 | 6-OCH₃, 2-(4-CH₃-phenyl), fused imidazole |

Key Observations :

- Molecular Weight: The phenoxy derivative (C₁₉H₁₅NO₃) has a higher molecular weight due to the bulky aromatic substituent .

- Electronic Properties : Methoxy groups at the 6-position (as in the target compound) exert strong electron-donating effects, altering reactivity and spectroscopic profiles compared to methyl or nitro substituents .

Spectroscopic Comparisons

provides ¹⁵N NMR data for 2-arylpyridines in CD₂Cl₂:

- 6-Methoxy-2-(4-methylphenyl)pyridine : δ¹⁵N = -121.5 ppm .

- 4-Methoxy-2-(4-methylphenyl)pyridine : δ¹⁵N = -94.2 ppm .

- 2-Benzoylpyridine (DMSO-d₆) : δ¹⁵N = -60.3 ppm .

The target compound’s ¹⁵N NMR shift is expected to align with 6-methoxy derivatives, reflecting electron density redistribution due to the para-propoxybenzoyl group. IR spectra of related compounds (e.g., C=O stretch at ~1707 cm⁻¹ in ) suggest similar carbonyl vibrational modes .

Actividad Biológica

6-Methoxy-2-(4-propoxybenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 273.31 g/mol

- Chemical Formula : C16H17NO3

Research indicates that compounds with a pyridine nucleus often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:

- Antitumor Activity :

-

Antimicrobial Properties :

- Similar pyridine derivatives have been noted for their antimicrobial and antiviral activities. The presence of the methoxy and propoxy groups enhances these effects, likely by improving solubility and bioavailability .

- Studies indicate efficacy against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial profile .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against K. pneumoniae and others | |

| Enzyme Inhibition | Targets topoisomerases in cancer cells |

Case Studies

Several studies have explored the biological activity of similar pyridine derivatives, providing insights into the potential applications of this compound.

- Anticancer Study :

-

Antimicrobial Study :

- In an investigation into antimicrobial properties, derivatives similar to this compound displayed promising activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating strong antibacterial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.